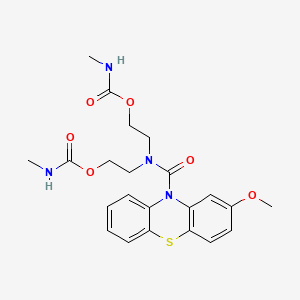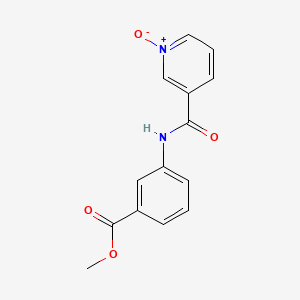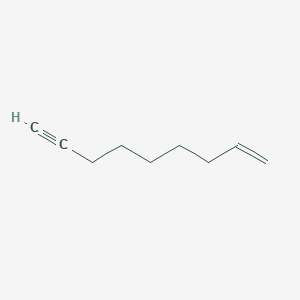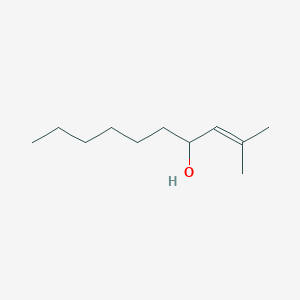
N,N,1-Trimethyl-N',N'-bis(trimethylsilyl)boranediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine is a chemical compound with the molecular formula C7H18N2Si2 It is known for its unique structure, which includes trimethylsilyl groups attached to a boranediamine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine typically involves the reaction of trimethylsilylamine with boron-containing reagents under controlled conditions. One common method is the reaction of trimethylsilylamine with boron trichloride, followed by the addition of a reducing agent to form the desired compound. The reaction conditions often include an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine may involve large-scale synthesis using similar methods as in the laboratory but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boron-oxygen bonds.
Reduction: It can be reduced to form simpler boron-containing compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent degradation of the compound .
Major Products Formed
The major products formed from reactions with N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine depend on the type of reaction. For example, oxidation can lead to boron-oxygen compounds, while substitution reactions can yield a variety of functionalized boranediamines .
Wissenschaftliche Forschungsanwendungen
N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: The compound can be used in the study of boron-based drugs and their interactions with biological molecules.
Medicine: Research into boron-containing compounds for potential therapeutic applications, such as boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes
Wirkmechanismus
The mechanism by which N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine exerts its effects involves its ability to form stable complexes with various molecules. The trimethylsilyl groups provide steric hindrance, which can influence the reactivity and selectivity of the compound in chemical reactions. The boron center can interact with nucleophiles and electrophiles, making it a versatile reagent in synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(trimethylsilyl)amine: Similar in structure but with three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylsilyl)carbodiimide: Contains two trimethylsilyl groups attached to a carbodiimide core.
Metal bis(trimethylsilyl)amides: Coordination complexes with metal centers and bis(trimethylsilyl)amide ligands
Uniqueness
N,N,1-Trimethyl-N’,N’-bis(trimethylsilyl)boranediamine is unique due to its boron center, which imparts distinct reactivity compared to other trimethylsilyl-containing compounds. This makes it particularly useful in the synthesis of boron-containing compounds and in applications where boron’s properties are advantageous .
Eigenschaften
CAS-Nummer |
72895-75-1 |
|---|---|
Molekularformel |
C9H27BN2Si2 |
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
N-[[bis(trimethylsilyl)amino]-methylboranyl]-N-methylmethanamine |
InChI |
InChI=1S/C9H27BN2Si2/c1-10(11(2)3)12(13(4,5)6)14(7,8)9/h1-9H3 |
InChI-Schlüssel |
FRFDKTLUKDIIJT-UHFFFAOYSA-N |
Kanonische SMILES |
B(C)(N(C)C)N([Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[2'-(4-Aminophenoxy)[1,1'-biphenyl]-2-yl]oxy}aniline](/img/structure/B14475706.png)
![2-[(Phenylselanyl)methyl]-3,4-dihydro-2H-1-benzopyran](/img/structure/B14475708.png)
![[5,5-Bis(3-chloroanilino)pent-4-en-1-yl]sulfanium bromide](/img/structure/B14475711.png)
![6-Chloro-1-oxo-2-phenyl-1lambda~5~-imidazo[1,2-b]pyridazine](/img/structure/B14475718.png)






![[Phenyl(quinolin-2-yl)methyl] benzoate](/img/structure/B14475761.png)
![2,2'-({[2-(Hydroxymethyl)phenyl]methyl}azanediyl)diacetic acid](/img/structure/B14475765.png)
![6-[(4-Bromo-2-hydroxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14475767.png)
